2-(1H-pyrazol-1-yl)propanoic acid hydrochloride
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Overview
Description
2-(1H-pyrazol-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C6H9ClN2O2 and a molecular weight of 176.6 g/mol . This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of acetylenic ketones with hydrazine derivatives in the presence of a suitable catalyst . The reaction is usually carried out in ethanol under reflux conditions to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
2-(1H-pyrazol-1-yl)propanoic acid hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1H-pyrazol-1-yl)propanoic acid hydrochloride include other pyrazole derivatives, such as:
- 3-(1H-pyrazol-1-yl)propanoic acid hydrochloride
- 2-(1H-benzimidazol-1-yl)propanoic acid hydrochloride
- 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific structure and functional groups, which confer unique biological activities and chemical reactivity. Its ability to act as a versatile building block in synthetic chemistry and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-pyrazol-1-ylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-5(6(9)10)8-4-2-3-7-8;/h2-5H,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYHZPBLBXWJJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CC=N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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